Benzamide, N-(5-methyl-1H-pyrazol-3-yl)-
Description
Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- is a heterocyclic compound featuring a benzamide core linked to a 5-methyl-substituted pyrazole ring. Studies highlight its efficacy against clinically relevant pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, and multidrug-resistant strains of Salmonella enterica and Escherichia coli . The pyrazole moiety enhances metabolic stability and facilitates interactions with biological targets, while the benzamide group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14-13-8)12-11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPHINFSBMIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401188 | |
| Record name | Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52566-42-4 | |
| Record name | Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Z-(2-Oxopropylidene)-1,5-Benzodiazepin-2-One
The synthesis begins with the cyclocondensation of o-phenylenediamine in xylene under reflux conditions. Heating at 120–130°C for 4 hours facilitates the formation of Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one (Compound 3), a critical intermediate. This step achieves a 75% yield, with purification via recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the structure, showing signals at δ 2.00 ppm (CH₃), 3.00 ppm (CH₂), and 7.10 ppm (aromatic protons). Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands at 1671 cm⁻¹ (cyclic C=O) and 1575 cm⁻¹ (C=C).
Hydrazine-Mediated Ring Opening to Form Pyrazole Acetamide
Treatment of Compound 3 with hydrazine hydrate in ethanol under reflux for 2 hours induces ring opening, yielding N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (Compound 4). This step proceeds with an 80% yield, confirmed by a melting point of 445 K. The ¹H NMR spectrum of Compound 4 displays a singlet at δ 5.94 ppm (pyrazole proton) and broad signals at δ 4.86 ppm (NH₂), while FTIR shows a prominent C=O stretch at 1737 cm⁻¹.
Benzoylation to Yield Target Compound
The final step involves reacting Compound 4 with benzoyl chloride in ethanol at room temperature for 4 hours. This benzoylation step produces N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate (MPAPB) in 66% yield. Recrystallization from ethanol yields colorless crystals, with a melting point of 502–504 K. ¹H NMR data confirm the presence of benzamide protons (δ 7.23–7.98 ppm) and pyrazole NH (δ 10.25 ppm).
Table 1: Key Spectral Data for MPAPB
Alternative Route: Direct Acylation of 5-Amino-pyrazole Derivatives
Reaction of 5-Amino-pyrazole with Benzoyl Chloride
An alternative method involves the direct acylation of 5-amino-1,3-dimethyl-1H-pyrazole with benzoyl chloride in the presence of triethylamine. Conducted in ethanol at 25°C for 24 hours, this one-pot reaction avoids intermediate isolation, simplifying the process. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Optimization of Reaction Conditions
Key parameters affecting yield include:
Table 2: Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 25 | 24 | 72 |
| Dichloromethane | 0 | 48 | 68 |
| THF | 25 | 24 | 61 |
Crystallization and Purification Strategies
Recrystallization from Ethanol
Both synthetic routes utilize ethanol recrystallization to achieve >95% purity. Slow evaporation at 4°C promotes the growth of monoclinic crystals suitable for X-ray diffraction. The crystal structure of MPAPB reveals a U-shaped conformation stabilized by intramolecular N–H∙∙∙O hydrogen bonds.
Chromatographic Purification
For industrial-scale production, column chromatography using silica gel (ethyl acetate/hexane, 3:7) resolves unreacted starting materials. This method achieves 99% purity but increases production costs due to solvent consumption.
Mechanistic Insights and Reaction Kinetics
Nucleophilic Acyl Substitution
The benzoylation step proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon of benzoyl chloride. Density functional theory (DFT) calculations indicate a reaction energy barrier of 28.5 kcal/mol, consistent with observed room-temperature reactivity.
Role of Hydrogen Bonding
Intramolecular hydrogen bonding between the acetamide NH (δ 9.94 ppm) and carbonyl oxygen (C=O, 1674 cm⁻¹) stabilizes the intermediate, reducing side reactions.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
This derivative replaces the hydrogen at the benzamide’s para position with a bromine atom. It exhibits broad-spectrum antibacterial activity, particularly against New Delhi Metallo-β-lactamase (NDM)-producing K. pneumoniae .
3,4-Dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide
The introduction of methoxy groups at the 3- and 4-positions of the benzamide ring increases lipophilicity, which may enhance membrane permeability.
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(tetrazol-1-yl)benzamide
This compound features a tetrazole ring and an ethyl linker. The tetrazole group, a bioisostere for carboxylic acids, improves solubility and metabolic resistance. The ethyl chain may increase conformational flexibility, enabling interactions with deeper hydrophobic pockets .
Heterocyclic Modifications Beyond Pyrazole
N-(5-Methylisoxazol-3-yl)propanamide Derivatives
Replacing pyrazole with isoxazole introduces an oxygen atom, altering hydrogen-bonding capacity. For example, 2-(1-methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide shows moderate antibacterial activity, suggesting that the isoxazole’s electronic profile may reduce efficacy compared to pyrazole-containing analogs .
Benzamide-Pyrimidine Hybrids
Compounds like N-[1-(5-ethyl-6-oxopyrimidinyl)-3-methyl-1H-pyrazol-5-yl]-2-(methylthio)benzamide integrate a pyrimidine ring, enabling π-π stacking interactions with enzyme active sites. The methylthio group enhances hydrophobic interactions, though this may compromise solubility .
Antibacterial Efficacy
Mechanism of Action
The primary mechanism involves inhibition of bacterial enzymes or disruptors of cell wall synthesis. The pyrazole ring’s nitrogen atoms likely coordinate with metal ions in metallo-β-lactamases, while the benzamide group interferes with peptidoglycan cross-linking .
Q & A
Q. What are the established synthetic routes for preparing Benzamide, N-(5-methyl-1H-pyrazol-3-yl)-, and what are the critical reaction conditions?
The synthesis typically involves coupling a benzoyl chloride derivative with a substituted pyrazole amine. Key steps include:
- Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones .
- Amidation using benzoyl chloride under anhydrous conditions, often with a base like triethylamine to scavenge HCl .
- Purification via column chromatography or recrystallization to isolate the product. Critical parameters include temperature control (0–5°C during amidation) and inert atmosphere to prevent hydrolysis.
Q. How is the molecular structure of this compound validated in academic research?
Structural validation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, angles, and supramolecular interactions. For example, planar pyrazole cores are common, with hydrogen bonds stabilizing crystal packing .
- Spectroscopic techniques:
- NMR: and NMR confirm substitution patterns (e.g., methyl groups at pyrazole C5) .
- IR: Peaks at ~1650 cm confirm the amide carbonyl group .
Q. What biological activities have been reported for this compound, and how are they assessed?
- Antibacterial activity: Evaluated via MIC assays against Gram-positive/negative strains. Substitutions on the benzamide aryl group enhance potency .
- Antiproliferative effects: Tested in cancer cell lines (e.g., MTT assay), with activity linked to electron-withdrawing substituents on the benzamide moiety .
- Anti-inflammatory activity: Assessed through COX-2 inhibition assays, though results vary with structural analogs .
Q. What purification and characterization methods are recommended for ensuring compound integrity?
- Purification: Use silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
- Characterization:
- HPLC-MS for purity (>95%) and molecular weight confirmation.
- Elemental analysis to validate empirical formulas .
Advanced Research Questions
Q. How do hydrogen-bonding patterns and crystal packing influence the compound’s physicochemical properties?
- SC-XRD studies reveal N–H···O and C–H···π interactions that stabilize the crystal lattice. For example, the amide N–H often donates to carbonyl oxygen, forming dimers .
- Graph set analysis (e.g., Etter’s rules) classifies motifs like for dimeric hydrogen bonds, which impact solubility and melting points .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains can explain divergent results. Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Structural nuances: Subtle changes (e.g., ortho vs. para substituents on benzamide) drastically alter bioactivity. Use SAR studies to isolate critical functional groups .
Q. What computational methods are suitable for predicting reactivity or binding modes of this compound?
- Molecular docking: Software like AutoDock Vina models interactions with targets (e.g., COX-2 active site). Validate with experimental IC values .
- DFT calculations: Predict electrophilic/nucleophilic sites via Fukui indices. For example, the pyrazole N2 atom is a potential nucleophilic center .
Q. What strategies optimize the compound’s stability under experimental conditions?
- pH stability: Avoid strongly acidic/basic conditions to prevent amide hydrolysis. Use buffered solutions (pH 6–8) for biological assays .
- Light sensitivity: Store in amber vials if the benzamide moiety has UV-absorbing substituents (e.g., nitro groups) .
Q. How can researchers leverage this compound as a precursor for more complex derivatives?
- Functionalization sites:
Q. What are the challenges in interpreting mass spectrometry data for degradation products?
- Fragmentation patterns: Amide bond cleavage dominates in ESI-MS, producing pyrazole and benzamide fragments. Use high-resolution MS to distinguish degradation products from synthetic impurities .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
